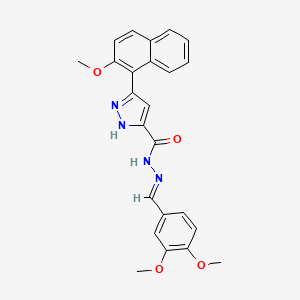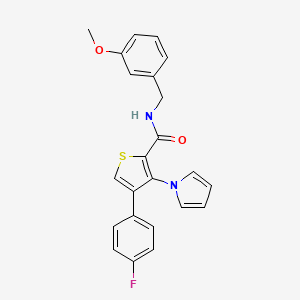
4-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds to "4-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" involves multi-step reactions that yield various functionalized molecules. In one study, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a multi-component reaction involving 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through a multi-step nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, followed by ester hydrolysis, with a total yield of 48.8% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. In the case of the novel Schiff bases, their structures were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the structure of the synthesized N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed by 1H NMR and MS spectrum . These techniques are crucial for verifying the identity and purity of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired functional groups. The Gewald synthesis and the Vilsmeier-Haack reaction, as mentioned in the first study, are examples of such specific reactions that lead to the formation of Schiff bases with potential antimicrobial activity . The nucleophilic substitution reaction used in the second study is another example of a targeted chemical reaction that results in the formation of a compound with a cyclopropane core .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The Schiff bases mentioned in the first study exhibited varying degrees of antimicrobial activity, with some derivatives showing excellent activity . The polyamides synthesized in the third study, derived from a bis(ether-carboxylic acid), were found to be readily soluble in various organic solvents and formed transparent, flexible, and tough films. These polyamides also displayed high thermal stability, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C .
科学的研究の応用
Synthesis and Characterization
The synthesis of compounds like 4-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide often involves complex chemical reactions aimed at introducing specific functional groups that impart desired properties. For example, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance to the query compound, showcases the intricate process of designing potent and selective kinase inhibitors. These compounds were identified for their significant potency and selectivity towards Met kinase, highlighting the importance of structural modifications for enhanced biological activity. Such synthetic approaches are crucial for developing compounds with potential therapeutic applications (Schroeder et al., 2009).
Biological and Chemical Properties
The research into the biological and chemical properties of compounds structurally related to this compound often focuses on their potential therapeutic benefits. For instance, the study of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, including pyrazolo[1,5-a]pyrimidine derivatives, provides insights into their synthesis, structural characterization, and in vitro cytotoxic activity against various cancer cell lines. This research underscores the compound's potential in developing anticancer therapies by exploring its cytotoxic properties (Hassan et al., 2014).
Advanced Material Applications
Beyond biological activities, compounds with similar structural frameworks are investigated for their applications in advanced materials. For instance, the development of aromatic polyamides containing ether and bulky fluorenylidene groups derived from similar synthetic processes highlights the versatility of these compounds. These materials exhibit remarkable solubility in organic solvents, excellent film-forming capabilities, and high thermal stability, making them suitable for various industrial applications. Such studies illustrate the potential of these compounds in the development of high-performance materials with specific physical and chemical properties (Hsiao et al., 1999).
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-28-19-6-4-5-16(13-19)14-25-23(27)22-21(26-11-2-3-12-26)20(15-29-22)17-7-9-18(24)10-8-17/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODFGCQXFNZUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)
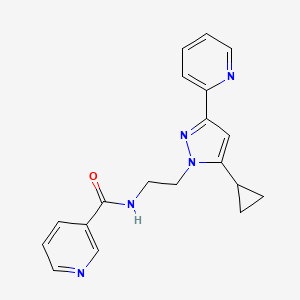
![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)

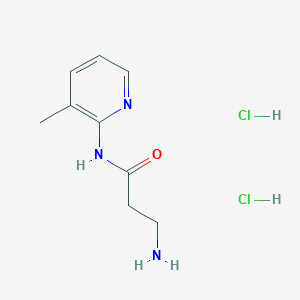
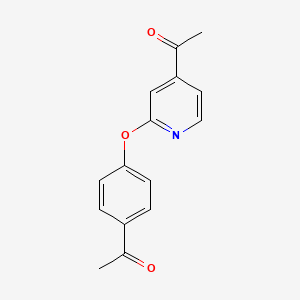


![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)
![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)
